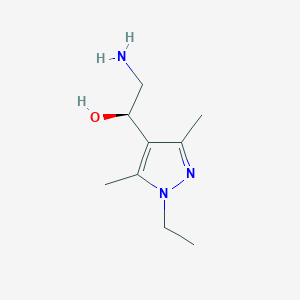
(1R)-2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R)-2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C9H17N3O and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1R)-2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C9H17N3O and a molecular weight of 183.25 g/mol, is characterized by a unique structure that may influence its interaction with biological targets.
The compound's structural characteristics are crucial for understanding its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H17N3O |
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | (1R)-2-amino-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol |
| Purity | Typically 95% |
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific biological activity of this compound has been explored in various studies.
Antimicrobial Activity
A study evaluating the antimicrobial properties of several pyrazole derivatives found that compounds similar to this compound exhibited significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial effects .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been linked to their ability to inhibit cyclooxygenase enzymes (COX). Compounds that share structural similarities with this compound have shown promise in reducing inflammation in preclinical models, suggesting that this compound may also possess similar effects.
Anticancer Activity
Preliminary studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, certain analogs demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.11 to 5.51 μM . The mechanism appears to involve the activation of apoptotic pathways and inhibition of tumor growth.
Case Study 1: Antibacterial Efficacy
In a comparative study involving multiple pyrazole derivatives, this compound was tested against clinical isolates of bacteria. The results indicated that this compound had a notable effect on biofilm formation and bacterial viability, suggesting its potential as a therapeutic agent for bacterial infections .
Case Study 2: Cytotoxicity in Cancer Cells
Another study assessed the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results showed that compounds structurally related to this compound could significantly reduce cell viability through apoptosis induction mechanisms .
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(1R)-2-amino-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C9H17N3O/c1-4-12-7(3)9(6(2)11-12)8(13)5-10/h8,13H,4-5,10H2,1-3H3/t8-/m0/s1 |
InChI Key |
LZCICZYRMCUKON-QMMMGPOBSA-N |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)[C@H](CN)O)C |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(CN)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















